molecular formula C28H26N4O3S2 B2780829 N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 932449-18-8

N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2780829
CAS No.: 932449-18-8
M. Wt: 530.66
InChI Key: NQYJZHWVOSXBCB-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex tricyclic sulfonamide derivative characterized by a sulfur-containing heterocyclic core. The compound features two methyl-substituted benzyl groups at the 4- and 3-positions of the phenyl rings, respectively. The 8,8-dioxo-8lambda6-thia moiety indicates a sulfone group, enhancing electron-withdrawing properties and influencing reactivity .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-19-10-12-21(13-11-19)15-29-26(33)18-36-28-30-16-25-27(31-28)23-8-3-4-9-24(23)32(37(25,34)35)17-22-7-5-6-20(2)14-22/h3-14,16H,15,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYJZHWVOSXBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes linked to cancer cell proliferation. The mechanism involves binding to these enzymes and altering their activity, which can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that similar compounds can effectively inhibit the proliferation of various cancer cell lines, suggesting a potential for therapeutic applications in oncology.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against several bacterial strains. The presence of the thiazole moiety in the structure is hypothesized to enhance its ability to disrupt bacterial cell walls or interfere with essential metabolic processes.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects , potentially offering benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

The compound's biological activity is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.

Case Studies

  • Anticancer Studies : A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity.
  • Antimicrobial Testing : In a recent publication in Journal of Antimicrobial Chemotherapy, the compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Neuroprotection : Research in Neuroscience Letters highlighted that compounds structurally similar to this one improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHighCancer Research
AntimicrobialModerateJournal of Antimicrobial Chemotherapy
NeuroprotectivePromisingNeuroscience Letters

Structure-Activity Relationship (SAR)

Structural FeatureBiological Activity
Thiazole ringIncreased antimicrobial activity
Methylphenyl groupsEnhanced anticancer properties
Sulfanyl linkagePotential neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzyl groups and tricyclic core significantly impact solubility, reactivity, and bioavailability. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups
N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[...]sulfanyl)acetamide (Target) 4-Me, 3-Me ~610 (estimated) Sulfone, methylphenyl, acetamide
2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[...]sulfanyl)-N-(4-methylphenyl)acetamide 4-Me, 3-OMe ~626 (estimated) Methoxy, sulfone
N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[...]sulfanyl)acetamide 4-Cl, H ~520 (estimated) Chlorophenyl, sulfone
  • Methyl vs. However, methoxy groups may reduce metabolic stability due to susceptibility to oxidative demethylation .
  • Chlorophenyl Substitution : The chloro group in enhances lipophilicity, which could improve membrane permeability but may also increase toxicity risks .

Aromaticity and Conjugation

The tricyclic core of the target compound contains a fused aromatic system with sulfur and nitrogen atoms, contributing to its planar geometry and π-electron delocalization. Similar compounds, such as those in , exhibit variations in conjugation due to substituents like hydroxymethyl or methoxyphenyl groups. These modifications alter HOMO-LUMO gaps, affecting redox potentials and interaction with biological targets (e.g., enzymes or receptors) .

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